molecular formula C17H16N4OS2 B5988573 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B5988573
M. Wt: 356.5 g/mol
InChI Key: WNFODUZCVLAVNH-UHFFFAOYSA-N
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Description

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features both pyrimidine and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities . The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating various biochemical pathways. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

When compared to other similar compounds, 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide stands out due to its unique combination of pyrimidine and thiazole rings. Similar compounds include:

These compounds share some structural similarities but differ in their specific biological activities and therapeutic applications.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS2/c1-11-8-12(2)19-16(18-11)24-10-15(22)21-17-20-14(9-23-17)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFODUZCVLAVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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